N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)isobutyramide
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Description
The compound seems to be a derivative of pyrimidine, which is a basic aromatic ring structure found in many important biomolecules, such as nucleic acids . The dimethylamino group attached to it suggests that it might have some basic properties .
Molecular Structure Analysis
Again, while specific information about “N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)isobutyramide” is not available, similar compounds often have interesting molecular structures. For instance, the DSDNS crystal crystallizes in a monoclinic crystal system with the space group C2/c .Chemical Reactions Analysis
The compound might participate in a variety of chemical reactions due to the presence of the dimethylamino group, which is a common nucleophilic catalyst for acylation reactions and esterifications .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For similar compounds, properties such as cut-off wavelength, bandgap, extinction coefficient, Urbach energy, electrical conductivity and optical conductivity can be determined from ultraviolet–visible–near infra-red spectroscopy (UV-Vis-NIR) .Scientific Research Applications
- Hirshfeld Surface Analysis : 3-D Hirshfeld surface and 2-D fingerprint analysis help understand intermolecular interactions .
- 4-(Dimethylamino)pyridine (DMAP) , a related compound, serves as a nucleophilic catalyst in various reactions:
- DSDNS (4-N, N-dimethylamino-4ꞌ-Nꞌ-methylstilbazolium 2,4-dinitrobenzenesulfonate) crystals:
Terahertz (THz) Wave Generation and Properties
Catalyst in Organic Synthesis
Organic Crystal Growth and Luminescence
properties
IUPAC Name |
N-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-7(2)10(16)13-8-6-12-11(17-5)14-9(8)15(3)4/h6-7H,1-5H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGAURHUHMGSLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CN=C(N=C1N(C)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)-2-methoxypyrimidin-5-yl)isobutyramide |
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